molecular formula C17H19ClN2O3S B14226578 Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-90-7

Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-

Cat. No.: B14226578
CAS No.: 827322-90-7
M. Wt: 366.9 g/mol
InChI Key: RDJUHOBZAACZSO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a 2-chlorophenoxy group. The unique structure of this compound contributes to its wide range of biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- typically involves the reaction of 2-chlorophenol with piperidine in the presence of a suitable base to form the intermediate 2-chlorophenoxy-piperidine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other sulfonamide derivatives .

Properties

CAS No.

827322-90-7

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

4-[3-(2-chlorophenoxy)piperidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O3S/c18-16-5-1-2-6-17(16)23-14-4-3-11-20(12-14)13-7-9-15(10-8-13)24(19,21)22/h1-2,5-10,14H,3-4,11-12H2,(H2,19,21,22)

InChI Key

RDJUHOBZAACZSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3Cl

Origin of Product

United States

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